Cacodylic acid

Vue d'ensemble

Description

Méthodes De Préparation

L'acide cacodylique peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'oxyde d'arsenic(III) (As₂O₃) avec l'acétate de potassium (CH₃CO₂K), ce qui produit de l'oxyde de cacodyl ((CH₃)₂As₂O) et du cacodyl ((CH₃)₂As₂) . Une autre méthode consiste à réduire l'acide cacodylique en diméthylarsine en utilisant du zinc et de l'acide chlorhydrique . Les méthodes de production industrielle impliquent généralement la neutralisation de l'acide cacodylique avec une base pour former des sels cacodylates, tels que le cacodylate de sodium .

Analyse Des Réactions Chimiques

Acid-Base Reactions and Buffer Formation

Cacodylic acid acts as a weak acid with a pKₐ of 6.25 . This property enables its neutralization with bases to form cacodylate salts, widely used in biological buffers:

Sodium cacodylate is a critical buffering agent in electron microscopy and protein crystallography , effective in pH ranges of 5.0–7.5 .

Reduction Reactions

This compound undergoes reduction to produce dimethylarsine ((CH₃)₂AsH), a precursor for organoarsenic compounds:

In the presence of SO₂ and HI , it forms dimethylarsine iodide :

These reactions highlight its role in synthesizing arsenic-containing intermediates.

Reactivity with Thiols

This compound reacts with cysteine residues in proteins, forming covalent As–S bonds. This modification is exploited in SAD phasing for protein crystallography :

-

Mechanism : In reducing conditions (e.g., with DTT), this compound is reduced to As(III), which reacts with cysteine thiols:

-

Impact : Modifies surface cysteines, prevents disulfide bonds, and introduces arsenic for anomalous scattering .

Metal Corrosion and Gas Evolution

This compound dissolves in water to form corrosive solutions that react with active metals (e.g., Fe, Al), releasing hydrogen gas :

This reactivity necessitates careful handling to avoid equipment degradation.

Reaction with Cyanides

This compound reacts with cyanide salts to generate toxic hydrogen cyanide (HCN) gas :

Thermal Decomposition

Upon combustion or heating, this compound decomposes to release arsenic oxides (e.g., As₂O₃), which are highly toxic :

Incompatibilities and Hazardous Reactions

This compound reacts violently with:

Applications De Recherche Scientifique

Chemical Properties and Structure

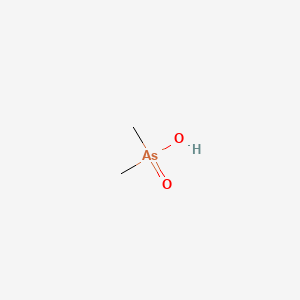

Cacodylic acid has the molecular formula and is recognized as the simplest of the arsinic acids. It is a colorless solid that is soluble in water, with a weak acidic character (pKa approximately 6.25) . Its structure allows for the formation of cacodylate salts, which are crucial for its herbicidal properties.

Agricultural Applications

Herbicide Use

This compound is primarily utilized as a non-selective herbicide in agricultural settings, especially for cotton defoliation. It acts by desiccating plant tissues, making it effective for controlling unwanted vegetation around non-bearing crops and in urban landscaping . The following table summarizes its herbicidal applications:

Mechanism of Action

This compound operates through non-selective contact action, leading to the desiccation of a wide range of plant species. Its mode of action involves chromosomal mutations that can disrupt normal plant growth processes .

Research Applications

Biological Sample Preparation

This compound serves as a buffering agent in biological research, particularly in electron microscopy and protein crystallography. Its buffering capacity helps maintain pH stability during sample preparation, which is critical for preserving cellular structures .

Case Study: Electron Microscopy

In a study examining the effects of various buffering agents on electron microscopy samples, this compound was found to provide superior stabilization of cellular components compared to other agents. This was attributed to its ability to maintain an optimal pH environment during fixation .

Toxicological Insights

While this compound has practical applications, it is essential to recognize its toxicological profile. Long-term exposure can lead to various health issues, including potential carcinogenic effects and damage to the nervous system . The following table outlines key toxicological findings:

Mécanisme D'action

The mechanism of action of cacodylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as nitric oxide synthase and aldose reductase, leading to the disruption of cellular processes . This compound can also induce oxidative stress and apoptosis in cells, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

L'acide cacodylique est similaire à d'autres composés organoarsenés tels que le cacodyl (tétraméthyldiarsine) et l'acide diméthylarsinique . L'acide cacodylique est unique par sa simplicité et sa polyvalence en tant que réactif et herbicide. Contrairement au cacodyl, qui est très toxique et volatil, l'acide cacodylique est plus stable et plus facile à manipuler .

Composés similaires

Cacodyl (tétraméthyldiarsine) : (CH₃)₂As-As(CH₃)₂

Acide diméthylarsinique : (CH₃)₂AsO₂H

Iodure de diméthylarsinique : (CH₃)₂AsI

L'acide cacodylique se distingue par sa stabilité et sa large gamme d'applications dans divers domaines.

Activité Biologique

Cacodylic acid, chemically known as dimethylarsinic acid (DMA), is an organoarsenic compound primarily used as a herbicide in agriculture. Its biological activity encompasses a range of effects on plants, animals, and potentially humans, due to its toxicity and carcinogenic properties. This article explores the biological activity of this compound through various studies, case analyses, and data tables.

This compound is classified under pentaorganoarsanes, containing arsenic in its structure. The compound acts by disrupting cellular processes, particularly in plants, where it inhibits growth and induces phytotoxicity. Its mechanism of action involves interference with essential metabolic pathways, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

Phytotoxic Effects

This compound is known for its herbicidal properties. Research has demonstrated its effectiveness in controlling various weed species. A study on Phaseolus vulgaris (common bean) highlighted that root-applied this compound resulted in significant growth inhibition dependent on concentration. The study categorized the severity of symptoms as follows:

- Slight : Wilting and necrotic flecks on primary leaves.

- Moderate : Wilting and necrotic symptoms throughout the plant.

- Severe : More than 50% defoliation.

The results indicated that higher concentrations led to more severe symptoms, with significant differences noted between girdled (restricted nutrient flow) and nongirdled plants in terms of arsenic absorption and translocation .

| Treatment Concentration (M) | Severity of Symptoms | Fresh Weight Reduction (%) |

|---|---|---|

| 2.5 x 10^-4 | Slight | 20 |

| 5.0 x 10^-4 | Moderate | 40 |

| 7.5 x 10^-4 | Severe | 70 |

Toxicological Studies

The toxicological profile of this compound has been extensively studied, particularly concerning its carcinogenic potential. A two-year dietary study on Fischer F344 rats revealed an increase in urinary transitional cell bladder tumors associated with exposure to this compound . This study emphasized the compound's potential as a human carcinogen, prompting further investigations into its mode of action.

Case Study: Carcinogenicity Assessment

A comprehensive review by the U.S. Environmental Protection Agency (EPA) assessed the carcinogenic risks associated with this compound. Key findings included:

- Increased Tumor Incidence : Rats fed with this compound exhibited a statistically significant rise in bladder tumors.

- Mechanism of Action : The proposed mechanism involves DNA damage due to oxidative stress and disruption of cellular repair processes .

Human Health Implications

This compound's potential health risks extend beyond agricultural use. Its classification as a probable human carcinogen necessitates caution in exposure levels among workers handling this compound. Studies have indicated that ingestion or prolonged exposure can lead to adverse health effects, including skin lesions and respiratory issues.

Propriétés

IUPAC Name |

dimethylarsinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXGZAMXPVRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020508 | |

| Record name | Dimethylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylarsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylarsinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C. | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Dimethylarsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue | |

CAS No. |

75-60-5, 917-76-0 | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylarsinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cacodylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cacodylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium cacodylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cacodylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsinic acid, As,As-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylarsinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CACODYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ2HL7EU8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylarsinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

383 to 385 °F (NTP, 1992), 195 °C | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.